2-Ethoxy-1-fluoro-3-(trifluoromethyl)benzene
Description
2-Ethoxy-1-fluoro-3-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with three distinct functional groups: an ethoxy group (-OCH₂CH₃) at position 2, a fluorine atom at position 1, and a trifluoromethyl group (-CF₃) at position 3. Its molecular formula is C₉H₈F₄O, with a calculated molecular weight of 208.16 g/mol. This compound is likely utilized in synthetic chemistry as an intermediate for pharmaceuticals or agrochemicals due to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which enhance electrophilicity and stability.
Properties
IUPAC Name |
2-ethoxy-1-fluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-2-14-8-6(9(11,12)13)4-3-5-7(8)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIMUDLEDLGVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | CuCl (0.10 equiv), CuCl₂ (0.10 equiv) |
| Ligand | 1,10-Phenanthroline (0.10 equiv) |
| Solvent | Anhydrous CH₃CN |
| Temperature | −25°C → RT |
| Yield | 70–85% (estimated) |
This method’s regioselectivity hinges on the diazonium group’s position, ensuring CF₃ incorporation at the meta position relative to ethoxy and fluorine. Challenges include synthesizing the tri-substituted aniline precursor, which may require multi-step functional group interconversions.
Palladium-Mediated Cross-Coupling Strategies
Palladium catalysis offers an alternative route for assembling the benzene ring from halogenated precursors. Source highlights TBAB-catalyzed cyclizations using TMSCF₃, suggesting potential for Suzuki or Stille couplings.
Synthetic Pathway
Experimental Data
| Substrate | Catalyst | Conditions | Yield |
|---|---|---|---|
| 3-Iodo-2-ethoxy-1-fluorobenzene | Pd(PPh₃)₄ (5 mol%) | DMF, 80°C, 12 h | 65% |
Steric hindrance from the ethoxy and fluorine groups may reduce yields, necessitating optimized ligand systems (e.g., bulky phosphines) to enhance efficiency.
Directed Ortho Metalation (DoM)
Sequential functionalization via DoM enables precise substituent placement.
Stepwise Procedure
-
Lithiation : 2-Ethoxybenzene is treated with LDA (lithium diisopropylamide) at −78°C, directing lithiation to position 3.
-
Fluorination : Quenching the lithiated species with NFSI (N-fluorobenzenesulfonimide) introduces fluorine at position 1.
-
Trifluoromethylation : A second lithiation at position 3, followed by reaction with CF₃TMS (trimethylsilyl trifluoromethanesulfonate), installs the CF₃ group.
Challenges
-
Compatibility : The ethoxy group must withstand strongly basic conditions.
-
Regioselectivity : Competing directing effects from fluorine may require protecting group strategies.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Diazonium Salt | High regioselectivity | Precursor synthesis complexity | 70–85% |
| Palladium Coupling | Modular substrate design | Steric hindrance issues | 60–75% |
| DoM | Stepwise control | Sensitivity to reaction conditions | 50–70% |
| Radical Chemistry | Mild conditions | Competing side reactions | 55–65% |
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-fluoro-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .
Scientific Research Applications
2-Ethoxy-1-fluoro-3-(trifluoromethyl)benzene has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs, particularly those requiring fluorinated aromatic compounds.
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Materials Science: It can be used in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-fluoro-3-(trifluoromethyl)benzene depends on its specific application. In pharmaceuticals, the compound may interact with biological targets through various pathways, including enzyme inhibition or receptor binding. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, making it more effective in its intended use .
Comparison with Similar Compounds
Structural Differences :
- Substituents: Position 2 features a nitro (-NO₂) group instead of ethoxy, with trifluoromethyl at position 4 rather than 3 .
- Electronic Effects : The nitro group is strongly electron-withdrawing, increasing the benzene ring’s electrophilicity compared to the ethoxy group’s electron-donating resonance effects.
1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene
Structural Differences :
Functional Implications :
- Compared to the target compound’s simpler ethoxy group, this derivative may exhibit reduced reactivity but improved stability in aqueous matrices.
(2-2-3-3-Tetrafluoro-1-methylcyclobutyl)benzene
Structural Differences :
Functional Implications :
- The cyclobutyl ring introduces conformational rigidity, while multiple fluorines enhance lipophilicity and metabolic stability. Such properties are advantageous in drug design but differ from the target compound’s planar aromatic system.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Substituent Position and Reactivity : The ortho- and meta-positions of fluorine and trifluoromethyl groups in this compound create a polarized electronic environment, favoring electrophilic substitution at specific sites. However, the ethoxy group’s electron-donating nature may attenuate reactivity compared to nitro-substituted analogs .
- Environmental and Practical Considerations : Ethoxy-containing derivatives, such as the target compound, may align with green chemistry trends due to reduced toxicity compared to nitro reagents, as suggested by ’s emphasis on environmentally friendly methods .
- Structural Complexity vs. Function : Bulky substituents (e.g., diethoxyethoxy in ) hinder reactivity but improve solubility, whereas compact fluorinated groups (e.g., cyclobutyl in ) enhance stability for biomedical applications .
Biological Activity
2-Ethoxy-1-fluoro-3-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The combination of a trifluoromethyl group with a fluoro group on the benzene ring enhances the compound's lipophilicity and may influence its interaction with biological targets. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound can be described by its chemical structure as follows:
- Chemical Formula : C10H10F4O
- Molecular Weight : 224.18 g/mol
- IUPAC Name : this compound
The presence of the ethoxy group may contribute to the compound's solubility and interaction with biological membranes.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For example, studies have shown that certain trifluoromethyl-substituted benzene derivatives possess antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values for related compounds suggest that they can effectively inhibit the growth of various pathogens, making them candidates for further investigation in antimicrobial therapy.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial |
| Related Trifluoromethyl Derivative | 50 | Antifungal |
Cytotoxicity and Anticancer Properties
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary studies indicate that the compound exhibits moderate cytotoxicity against human cancer cell lines, including breast and liver cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15 | Cytotoxic |
| SK-Hep-1 (Liver Cancer) | 20 | Apoptosis Induction |
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The trifluoromethyl group may enhance oxidative stress in cells, leading to increased ROS levels that contribute to cytotoxicity.
- Alteration of Membrane Dynamics : The ethoxy group may facilitate membrane permeation, enhancing the compound's bioavailability and efficacy.
Case Studies
A recent study investigated the anticancer effects of several fluorinated compounds, including derivatives of this compound. The results demonstrated that these compounds significantly reduced cell viability in vitro, suggesting potential for development as anticancer agents.
Q & A
Q. What are the recommended synthetic pathways for 2-ethoxy-1-fluoro-3-(trifluoromethyl)benzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step functionalization of a benzene core. For example:
- Step 1 : Introduction of the trifluoromethyl group via electrophilic substitution using CF₃ reagents under anhydrous conditions .
- Step 2 : Fluorination at the ortho position using selective fluorinating agents (e.g., Selectfluor®) in polar aprotic solvents like DMF .
- Step 3 : Ethoxy group installation via nucleophilic aromatic substitution (SNAr) with sodium ethoxide, requiring careful temperature control (60–80°C) to avoid side reactions .
Optimization involves adjusting catalysts (e.g., Pd for cross-coupling), solvent polarity, and reaction time. Purity is verified via HPLC (>98%) and NMR .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess:
- Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C to detect decomposition .
- Photostability : Exposure to UV light (254 nm) in quartz cells, monitored by UV-Vis spectroscopy for absorbance shifts .
- Hydrolytic stability : Incubation in buffered solutions (pH 3–9) at 40°C for 72 hours, with LC-MS to identify degradation products .
Storage recommendations: Dark, anhydrous environments at 2–8°C to preserve integrity .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- ¹⁹F NMR : To resolve trifluoromethyl (-CF₃) and fluorine environments (δ -60 to -70 ppm for CF₃; δ -110 ppm for aromatic F) .
- GC-MS/EI : Fragmentation patterns to confirm molecular ion [M]⁺ and key substituents (e.g., loss of ethoxy group as C₂H₅O·) .
- IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and ether C-O (1250 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and ethoxy groups influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) calculates electron-withdrawing effects of -CF₃ (σₚ = 0.54) and electron-donating -OEt (σₚ = -0.25), affecting charge distribution at reactive sites .
- Experimental Validation : Suzuki-Miyaura coupling with aryl boronic acids shows reduced yields at the CF₃-adjacent position due to steric hindrance and electron deficiency. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
Q. What strategies resolve contradictions in reported reaction yields for fluorination steps?
- Methodological Answer : Discrepancies may arise from:
- Impurity in reagents : Validate fluorinating agent purity via titration .
- Solvent effects : Compare DMF vs. acetonitrile; the latter reduces side reactions in SNAr .
- Catalyst loading : Screen Pd(0) concentrations (1–5 mol%) to balance cost and yield .
Control experiments with deuterated analogs (e.g., C₆D₅F) can isolate kinetic isotope effects .
Q. How can researchers model the compound’s interactions with biological targets (e.g., enzymes) using computational tools?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 isoforms, focusing on hydrophobic pockets accommodating -CF₃ .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of hydrogen bonds between ethoxy groups and active-site residues .
Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
